molecular formula C15H10BrNO2S B5593809 (4Z)-4-[(4-BROMO-5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE

(4Z)-4-[(4-BROMO-5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE

Cat. No.: B5593809
M. Wt: 348.2 g/mol
InChI Key: VOJNSMMJLMDAFT-GHXNOFRVSA-N
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Description

(4Z)-4-[(4-BROMO-5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(4-BROMO-5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves the following steps:

    Formation of the Thiophene Derivative: The starting material, 4-bromo-5-methylthiophene, is synthesized through bromination and methylation reactions.

    Condensation Reaction: The thiophene derivative is then subjected to a condensation reaction with an appropriate aldehyde to form the intermediate.

    Cyclization: The intermediate undergoes cyclization with hydroxylamine to form the oxazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[(4-BROMO-5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules.

Biology

The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of oxazoles are often explored for their potential therapeutic effects.

Industry

In the industry, such compounds can be used in the development of new materials or as intermediates in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-[(4-BROMO-5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-[(4-BROMO-5-METHYLTHIOPHEN-2-YL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE: Similar compounds include other oxazole derivatives with different substituents on the thiophene or phenyl rings.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other oxazole derivatives.

Properties

IUPAC Name

(4Z)-4-[(4-bromo-5-methylthiophen-2-yl)methylidene]-3-phenyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNO2S/c1-9-13(16)8-11(20-9)7-12-14(17-19-15(12)18)10-5-3-2-4-6-10/h2-8H,1H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJNSMMJLMDAFT-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C=C2C(=NOC2=O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(S1)/C=C\2/C(=NOC2=O)C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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